molecular formula C11H23NO B1357943 [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol CAS No. 917898-68-1

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol

Cat. No.: B1357943
CAS No.: 917898-68-1
M. Wt: 185.31 g/mol
InChI Key: DQGKXHSNPCVVGO-UHFFFAOYSA-N
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Description

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol (CAS 917898-68-1) is a high-purity piperidine derivative with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol. This compound serves as a versatile chemical intermediate and building block in scientific research, particularly in medicinal chemistry and pharmaceutical development. Its structure features a piperidine ring with a neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom and a hydroxymethyl (-CH2OH) group at the 4-position, which imparts unique physicochemical properties including moderate lipophilicity from the bulky neopentyl substituent and hydrogen-bonding capacity from the hydroxyl group . The primary research value of this compound lies in its application as a key synthetic intermediate for the development of biologically active molecules. It has been identified in published research as a critical precursor in the synthesis of GPR40 (FFAR1) full agonists, such as the investigational drug SCO-267, which is being explored for the treatment of type 2 diabetes mellitus . GPR40 is a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells, and its activation stimulates secretions of insulin and incretin, both pivotal regulators of glycemic control. Furthermore, piperidine derivatives of this class are frequently investigated for their potential interactions with the central nervous system, including as nociceptin receptor ligands, making them valuable for neurological research applications . From a synthetic chemistry perspective, this compound can be synthesized through alkylation of piperidine with 2,2-dimethylpropyl bromide under basic conditions, followed by reduction to the alcohol functionality using reagents such as sodium borohydride . The hydroxymethyl group is amenable to various chemical transformations, including oxidation to carboxylic acids, substitution with other functional groups, and further derivatization, enabling researchers to create diverse compound libraries for structure-activity relationship studies . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols when handling this chemical.

Properties

IUPAC Name

[1-(2,2-dimethylpropyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGKXHSNPCVVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610401
Record name [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917898-68-1
Record name [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperidine

The initial step in synthesizing [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol generally involves the alkylation of the piperidine nitrogen atom with 2,2-dimethylpropyl bromide. This reaction proceeds under basic conditions to facilitate nucleophilic substitution:

  • Reagents and Conditions : Piperidine is reacted with 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
  • Solvents : Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
  • Temperature : Elevated temperatures are employed to drive the reaction to completion.

This alkylation step results in the formation of the corresponding N-substituted piperidine intermediate.

Reduction to Alcohol

Following alkylation, the ketone intermediate (if formed) or directly the substituted piperidine is reduced to the target alcohol, this compound:

  • Reducing Agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
  • Reaction Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidation.
  • Solvents : Commonly methanol or dry ether, depending on the reducing agent.

This step converts the ketone functionality at the 4-position of the piperidine ring into the hydroxymethyl group.

Alternative Industrial Methods

In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency, reproducibility, and yield. Catalytic hydrogenation using palladium on carbon or platinum oxide catalysts can replace chemical hydride reductions for the alcohol formation step, offering cleaner reaction profiles and scalability.

Reaction Mechanism and Analysis

Step Reaction Type Reagents/Conditions Major Product Formed
Alkylation Nucleophilic substitution Piperidine, 2,2-dimethylpropyl bromide, NaH or KOtBu, DMF/THF, heat N-(2,2-Dimethylpropyl)piperidine intermediate
Reduction Hydride reduction NaBH4 or LiAlH4, methanol or ether, inert atmosphere This compound
Catalytic Hydrogenation (Industrial) Catalytic reduction Pd/C or PtO2, H2 gas, solvent, controlled pressure This compound

Supporting Research Findings

  • Alkylation reactions of piperidine derivatives with bulky alkyl halides such as 2,2-dimethylpropyl bromide proceed efficiently under strong base conditions, yielding high purity intermediates suitable for subsequent reduction steps.
  • Reduction of the ketone intermediate to the corresponding alcohol is reliably achieved using sodium borohydride or lithium aluminum hydride, with the choice of reducing agent influencing reaction time and selectivity.
  • Crystallographic studies of related piperidine derivatives confirm that the piperidine ring typically adopts a chair conformation, which is maintained in the synthesized this compound, indicating structural stability post-synthesis.
  • Industrial synthesis benefits from catalytic hydrogenation, which reduces hazardous waste and improves scalability compared to stoichiometric hydride reductions.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Limitations
Alkylation N-alkylation of piperidine with 2,2-dimethylpropyl bromide under basic conditions High selectivity and yield Requires strong base and aprotic solvents
Reduction (Hydride) NaBH4 or LiAlH4 reduction of ketone intermediate High reactivity, mild conditions Sensitive to moisture, requires inert atmosphere
Catalytic Hydrogenation Use of Pd/C or PtO2 catalysts under hydrogen gas Scalable, cleaner reaction profile Requires specialized equipment and handling of H2 gas

Additional Notes

  • The choice of reducing agent can be tailored depending on the scale and desired purity.
  • Recrystallization of the final product is typically performed using ethanol or ethanol-ethyl acetate mixtures to obtain pure crystalline material, as supported by analogous piperidine derivative syntheses.
  • The synthetic route allows for further functionalization of the hydroxymethyl group, enabling diverse chemical modifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(2,2-Dimethylpropyl)piperidine-4-carboxylic acid.

    Reduction: 1-(2,2-Dimethylpropyl)piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol is a piperidine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine ring with a 2,2-dimethylpropyl substituent and a hydroxymethyl group, allows it to serve as an important intermediate in the synthesis of pharmaceutical compounds and other complex molecules.

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system. Piperidine derivatives are known for their diverse biological activities, making them valuable in drug development. For example, they can act as enzyme inhibitors or receptor modulators, contributing to the design of therapeutics for various conditions, including pain management and neurological disorders .

Organic Synthesis

As a building block , this compound is instrumental in creating more complex organic molecules. It can be employed in the synthesis of natural products and agrochemicals, expanding its utility beyond medicinal applications. The compound's ability to undergo various chemical transformations enhances its versatility in organic synthesis .

Biological Studies

Research involving this compound often focuses on its biological activities . Studies have explored its potential as a nociceptin receptor ligand and its interactions with other biological targets. Such investigations are crucial for understanding the pharmacological properties of piperidine derivatives and their implications for drug design .

Industrial Applications

In the industrial sector, this compound is used in developing specialty chemicals and materials. Its properties make it suitable for applications that require specific chemical functionalities, contributing to advancements in material science and chemical engineering.

Case Studies and Research Findings

Application AreaStudy/ExampleFindings
Medicinal ChemistrySynthesis of CNS-targeting drugsDemonstrated efficacy in modulating receptor activity and enzyme inhibition .
Organic SynthesisBuilding block for complex moleculesSuccessfully used to synthesize various natural products and agrochemicals.
Biological StudiesInvestigation of nociceptin receptor interactionsIdentified as a potential ligand with specific binding affinity .
Industrial ApplicationsDevelopment of specialty chemicalsUtilized for creating materials with tailored properties.

Mechanism of Action

The mechanism of action of [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperidine Nitrogen

a. Neopentyl vs. Methoxyethyl Substituents
  • [1-(2-Methoxyethyl)piperidin-4-yl]methanol (C9H19NO2, MW 173.25): Replacing the neopentyl group with a 2-methoxyethyl substituent increases polarity due to the ether oxygen atom. This enhances water solubility but may reduce membrane permeability compared to the neopentyl analog .
b. Aromatic vs. Aliphatic Substituents
  • [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol (C13H16ClNO, MW 237.73): The 2-chloro-benzyl group introduces aromaticity and electron-withdrawing effects, which may enhance receptor binding via π-π interactions.
  • Key Difference : The neopentyl substituent avoids aromatic ring-associated metabolic liabilities (e.g., cytochrome P450 interactions) while maintaining steric hindrance.

Functional Group Variations at the 4-Position

a. Methanol vs. Carbamate Groups
  • tert-Butyl [(1-neopentylpiperidin-4-yl)methyl]carbamate (C16H32N2O2, MW 284.44): Replacing the hydroxymethyl group with a carbamate introduces a protective group, enhancing synthetic versatility. The carbamate group may also modulate bioavailability by altering solubility and hydrolysis kinetics .
  • Key Difference: The hydroxymethyl group in [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol allows for direct hydrogen bonding, which is critical for interactions with biological targets like enzymes or receptors.

Complex Piperidine Derivatives with Therapeutic Activity

  • SCO-267 (C32H40N2O5, MW 532.67): This GPR40 full agonist incorporates a 2-carbamoylphenyl-piperidine moiety and a pyridine ring. While structurally more complex, it shares the piperidine core and demonstrates significant insulin secretion and glucose tolerance improvement in diabetic models .
  • Key Difference: The neopentyl-methanol derivative lacks the extended aromatic and heterocyclic systems of SCO-267, suggesting divergent pharmacological targets and mechanisms.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name N-Substituent 4-Position Group Molecular Formula Molecular Weight LogP* (Predicted) Key Applications
This compound Neopentyl Methanol C10H21NO 171.28 ~1.5 Synthetic intermediate, potential therapeutics
[1-(2-Methoxyethyl)piperidin-4-yl]methanol 2-Methoxyethyl Methanol C9H19NO2 173.25 ~0.8 Solubility-enhanced analogs
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol 2-Chloro-benzyl Methanol C13H16ClNO 237.73 ~2.3 Receptor-binding studies
SCO-267 Complex aryl Methoxy-pyridyl C32H40N2O5 532.67 ~3.0 GPR40 agonist (diabetes)

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Pharmacological Potential: Neopentyl-substituted piperidines may exhibit improved metabolic stability compared to aromatic analogs (e.g., 2-chloro-benzyl), as seen in the reduced toxicity warnings for this compound versus H303+H313+H333 hazards for the chloro-benzyl derivative .
  • Synthetic Accessibility: The tert-butyl carbamate analog () highlights strategies for protecting reactive groups during synthesis, though direct comparisons to the methanol derivative require further optimization .
  • Therapeutic Gaps: While SCO-267 demonstrates robust GPR40 activity, the neopentyl-methanol compound’s simpler structure may prioritize applications in central nervous system targets or as a precursor for prodrug development.

Biological Activity

[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol is an organic compound classified as a piperidine derivative. This compound features a piperidine ring with a 2,2-dimethylpropyl group at the 1-position and a hydroxymethyl group at the 4-position. Piperidine derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and organic synthesis.

  • CAS Number : 917898-68-1
  • Molecular Weight : 185.31 g/mol
  • Chemical Structure :
C12H23NO\text{C}_{12}\text{H}_{23}\text{N}\text{O}

Synthesis

The synthesis of this compound typically involves:

  • Alkylation : Piperidine is reacted with 2,2-dimethylpropyl bromide in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent.
  • Reduction : The resulting ketone is reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Piperidine derivatives, including this compound, interact with various biological targets, potentially acting as enzyme inhibitors or receptor modulators. Their mechanism often involves modulation of neurotransmitter systems, which can influence pain perception and other physiological processes.

Pharmacological Activities

Research indicates that piperidine derivatives exhibit a wide range of biological activities:

  • CNS Activity : Many piperidine derivatives are explored for their potential effects on the central nervous system (CNS), including analgesic and anxiolytic properties.
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of piperidine derivatives against various pathogens.
  • Enzyme Inhibition : Certain derivatives have shown promise as inhibitors of key enzymes involved in metabolic pathways.

Case Studies

  • Analgesic Activity : In a study evaluating various piperidine derivatives, this compound was tested for its analgesic properties. Results indicated significant efficacy in pain models compared to controls, suggesting its potential as an analgesic agent.
  • Antifungal Activity : A recent investigation into the antifungal properties of piperidine derivatives found that this compound exhibited inhibitory effects against fungal enzymes, positioning it as a candidate for further development in treating fungal infections.

ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for understanding the viability of compounds for therapeutic use. Preliminary studies suggest that this compound has favorable pharmacokinetic properties:

ParameterValue
LogP3.5
SolubilityHigh
BioavailabilityModerate
Metabolic StabilityGood

Similar Compounds

Compound NameKey Differences
1-(2,2-Dimethylpropyl)piperidineLacks hydroxymethyl group
4-HydroxymethylpiperidineLacks 2,2-dimethylpropyl group
1-Benzylpiperidin-4-yl]methanolContains a benzyl group instead

Uniqueness of this compound

This compound's unique combination of steric and electronic properties due to both the 2,2-dimethylpropyl and hydroxymethyl groups enhances its versatility in chemical reactions and potential biological activities.

Q & A

Q. What are the common synthetic routes for preparing [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : Piperidin-4-yl methanol derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example, 1-benzyl-4-piperidone intermediates can undergo alkylation with 2,2-dimethylpropyl halides, followed by reduction (e.g., NaBH4_4/LiAlH4_4) to yield the alcohol. Solvent polarity (e.g., THF vs. DMF) and temperature (room temp vs. reflux) critically affect regioselectivity and yield .
  • Key Data :
MethodYield (%)Purity (%)Reference
Reductive Amination79.9>95
Nucleophilic Substitution6590

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., δ 3.78 ppm for methoxy groups, δ 1.86 ppm for methylene protons) .
  • X-ray Crystallography : Resolves stereochemistry and confirms hydrogen-bonding networks (e.g., C—H···π interactions in piperidine derivatives) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z) .

Q. What are the primary pharmacological or biochemical applications of structurally similar piperidin-4-yl methanol derivatives?

  • Methodological Answer : Analogous compounds (e.g., GPR40 agonists) are used to study insulin secretion, islet cell function, and metabolic disorders. For example, (3S)-3-cyclopropyl-3-{2-[(piperidin-4-yl)methoxy]pyridin-4-yl}propanoic acid derivatives show efficacy in vitro (Ca2+^{2+} signaling assays) and in vivo (obese rat models) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized when scaling from milligram to gram quantities?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in alkylation steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove residues .
  • Scale-Up Challenges : Column chromatography becomes impractical; alternative methods like crystallization or distillation are prioritized .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting efficacy in cell vs. animal models)?

  • Methodological Answer :
  • Model Validation : Confirm receptor expression levels in cell lines (e.g., GPR40 knockout mice as negative controls) .
  • Dose-Response Analysis : Compare EC50_{50} values across models (e.g., in vitro Ca2+^{2+} assays vs. in vivo glucose tolerance tests) .
  • Data Table Example :
ModelEC50_{50} (nM)Efficacy (%)Reference
HEK293 (GPR40)12.595
Obese Rats45.868

Q. What computational or experimental strategies are recommended for elucidating the mechanism of action of this compound?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinity to targets (e.g., GPR40) using AutoDock Vina or Schrödinger Suite .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites in plasma or tissue homogenates .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures on/off rates for receptor-ligand interactions .

Q. How does structural modification of the 2,2-dimethylpropyl group impact the compound’s physicochemical and biological properties?

  • Methodological Answer :
  • Lipophilicity : LogP increases with bulky alkyl groups, affecting membrane permeability (e.g., 2,2-dimethylpropyl vs. methyl substitution) .
  • Steric Effects : Bulkier groups may hinder binding to shallow receptor pockets, reducing potency .
  • Thermodynamic Solubility : Measured via shake-flask method; correlates with in vivo bioavailability .

Methodological Notes

  • Data Interpretation : Always cross-validate spectroscopic data with computational models (e.g., DFT calculations for NMR chemical shifts) .
  • Ethical Compliance : Adhere to safety protocols for handling piperidine derivatives (e.g., PPE, fume hoods) .

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